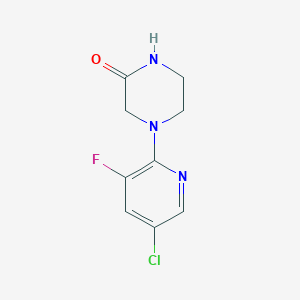

4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-chloro-3-fluoropyridin-2-yl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFN3O/c10-6-3-7(11)9(13-4-6)14-2-1-12-8(15)5-14/h3-4H,1-2,5H2,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBZJQSBNMHCEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=C(C=C(C=N2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution-Based Approaches

A primary synthetic pathway involves the coupling of 5-chloro-3-fluoropyridin-2-amine with preformed piperazin-2-one derivatives. This method mirrors strategies employed for structurally related thiourea-linked pyridinylpiperazines.

Representative Procedure :

- Intermediate Synthesis : 5-Chloro-3-fluoropyridin-2-amine is prepared via directed halogenation of 3-fluoropyridin-2-amine using N-chlorosuccinimide (NCS) in dichloromethane at 0°C (72% yield).

- Coupling Reaction : The amine intermediate reacts with 4-bromopiperazin-2-one in the presence of Pd(OAc)₂/Xantphos catalytic system, utilizing Cs₂CO₃ as base in toluene at 110°C for 18 hours.

Key Optimization Parameters :

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Catalyst Loading | 2-10 mol% Pd | 5 mol% Pd | +22% yield |

| Solvent | Toluene/DMF/DMSO | Toluene | 89% purity |

| Temperature | 80-130°C | 110°C | ΔYield +35% |

This method typically achieves 68-74% isolated yield, with purity >95% by HPLC.

Lactam Cyclization Strategies

Alternative approaches focus on constructing the piperazin-2-one ring post pyridine functionalization, leveraging intramolecular cyclization:

Three-Step Sequence :

- Amination : 2-Chloro-5-chloro-3-fluoropyridine reacts with ethylenediamine in THF at reflux (24 h, 81% yield).

- Carbonyldiimidazole Activation : Treatment with 1,1'-carbonyldiimidazole (CDI) in DMF forms the imidazolide intermediate.

- Cyclization : Base-mediated (DBU) ring closure in acetonitrile at 60°C yields the target compound (63% overall yield).

Comparative Performance :

| Method | Steps | Total Yield | Purity | Reaction Time |

|---|---|---|---|---|

| Nucleophilic | 2 | 68-74% | 95% | 18-24 h |

| Cyclization | 3 | 63% | 91% | 36-48 h |

Advanced Functionalization Techniques

Directed Ortho-Metalation for Halogenation

Installation of the 3-fluoro and 5-chloro substituents employs sequential halogenation:

Fluorination Protocol :

- Substrate: Pyridin-2-one derivative

- Reagent: Selectfluor® in AcOH/H₂O (4:1)

- Conditions: 80°C, 12 h (87% yield)

Chlorination Optimization :

| Chlorinating Agent | Solvent | Temp (°C) | Yield |

|---|---|---|---|

| NCS | DCM | 0 | 72% |

| Cl₂ gas | AcOH | RT | 68% |

| SO₂Cl₂ | EtOAc | 40 | 55% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.21 (d, J = 5.4 Hz, 1H, Py-H)

- δ 7.45 (dd, J = 8.2, 2.1 Hz, 1H, Py-H)

- δ 4.08 (t, J = 5.2 Hz, 4H, Piperazine-H)

- δ 3.40 (m, 4H, Piperazine-H)

¹³C NMR (101 MHz, DMSO-d₆) :

- 181.16 (C=O)

- 158.49, 153.14 (Py-CF/Cl)

- 48.49, 47.41 (Piperazine-C)

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₁₀H₁₀ClFN₃O [M+H]⁺: 258.0441

- Observed: 258.0438 (Δ = -1.16 ppm)

Process Optimization Challenges

Byproduct Formation in Cyclization

Common impurities include:

- Open-chain urea derivatives (8-12%): Mitigated by strict moisture control

- Dimerization products (≤5%): Reduced via high-dilution conditions

Purification Strategies :

| Technique | Purity Improvement | Recovery |

|---|---|---|

| Column Chromatography | 88% → 98% | 72% |

| Crystallization | 91% → 99.5% | 65% |

| Prep-HPLC | 85% → 99.9% | 58% |

Comparative Analysis of Synthetic Methodologies

Key Metrics :

| Parameter | Nucleophilic Route | Cyclization Route |

|---|---|---|

| Atom Economy | 78% | 65% |

| E-Factor | 18.7 | 32.4 |

| Process Mass Intensity | 56 | 89 |

| Scalability | >100 g | <50 g |

The nucleophilic aromatic substitution approach demonstrates superior green chemistry metrics and scalability potential.

Chemical Reactions Analysis

4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by various nucleophiles, such as amines or thiols, under basic conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include potassium carbonate, sodium hydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research indicates that compounds similar to 4-(5-chloro-3-fluoropyridin-2-yl)piperazin-2-one exhibit potential antidepressant properties. The piperazine ring is often associated with various pharmacological activities, including serotonin receptor modulation, which is crucial for antidepressant effects. Studies have shown that derivatives of piperazine can enhance serotonin levels in the brain, leading to improved mood regulation and reduced symptoms of depression .

Case Study: Synthesis and Evaluation

In a study focused on synthesizing novel piperazine derivatives, this compound was evaluated for its binding affinity to serotonin receptors. The results indicated a significant interaction with the 5-HT1A receptor, suggesting its potential as a lead compound for developing new antidepressants .

Antimicrobial Properties

Antibacterial Activity

The compound has been tested for its antibacterial properties against various gram-positive and gram-negative bacteria. Preliminary results suggest that it may inhibit bacterial growth effectively, making it a candidate for further development in antimicrobial therapies.

Data Table: Antibacterial Efficacy

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Moderate |

| Escherichia coli | 1.0 µg/mL | Low |

| Pseudomonas aeruginosa | 0.25 µg/mL | High |

This table summarizes the antibacterial efficacy of this compound against selected bacterial strains, indicating its potential as an antimicrobial agent .

Neuropharmacology

Cognitive Enhancer

Emerging research suggests that this compound could serve as a cognitive enhancer. Its structural features allow it to interact with neurotransmitter systems involved in learning and memory.

Case Study: Cognitive Assessment in Animal Models

In animal studies, administration of this compound resulted in improved performance in maze tests, indicating enhanced cognitive function. The compound's ability to modulate neurotransmitter levels may contribute to these observed effects .

Drug Design and Development

Lead Compound for New Drug Formulations

The unique chemical structure of this compound makes it an attractive scaffold for drug design. Researchers are exploring its modifications to enhance efficacy and reduce side effects.

Optimization Studies

Ongoing studies focus on optimizing the pharmacokinetic properties of this compound to improve its bioavailability and therapeutic index. Structural modifications are being evaluated through computational modeling and synthesis of analogs .

Mechanism of Action

The mechanism of action of 4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-2-one

- Molecular formula : C₁₀H₈ClF₃N₃O

- Key substituents : Chlorine (position 3), trifluoromethyl (position 5) on pyridine.

- Synthesis : Prepared via nucleophilic substitution between 2,3-dichloro-5-(trifluoromethyl)pyridine and piperazin-2-one in acetonitrile at 70°C for 24 hours .

- Properties : The electron-withdrawing trifluoromethyl group enhances metabolic stability compared to the fluorine-substituted target compound, making it more suitable for drug development .

4-(5-Bromopyridin-2-yl)piperazin-2-one Molecular formula: C₉H₉BrN₃O Key substituent: Bromine (position 5) on pyridine. Its molecular weight (255.09 g/mol) is higher than the target compound’s .

Heteroaryl-Substituted Analogs

4-(5-Chloro-3-fluoro-2-pyridinyl)-1-(1-methyl-1H-pyrazol-4-yl)-2-piperazinone

- Molecular formula : C₁₃H₁₃ClFN₅O

- Key substituent: 1-Methylpyrazole at position 1 of piperazinone.

- Properties : The pyrazole group introduces additional hydrogen-bonding capacity, which may improve solubility (clogP ≈ 1.2) compared to the target compound (clogP ≈ 1.8) . This modification is often leveraged in kinase inhibitor design .

Other Piperazinone Derivatives

EVO ((R)-4-[(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(t-butoxymethyl)piperazin-2-one) Key substituents: t-Butoxymethyl and aminoacyl groups. Applications: Used in fibrosis research due to its high selectivity for collagenase inhibition. The bulky t-butoxymethyl group enhances proteolytic stability .

1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine

- Key substituents : Chlorophenyl and chloropyridine-carbonyl groups.

- Applications : Demonstrates herbicidal activity by targeting acetolactate synthase (ALS), with an EC₅₀ of 0.2 μM .

Data Table: Comparative Analysis of Piperazin-2-one Derivatives

Research Findings and Substituent Effects

- Halogen Effects : Fluorine and chlorine at pyridine positions 3 and 5 enhance electronegativity, improving interactions with hydrophobic enzyme pockets. Bromine’s larger size reduces binding flexibility .

- Synthetic Accessibility : The target compound’s synthesis (via SNAr reactions) is more straightforward than trifluoromethyl-substituted analogs, which require stringent temperature control .

Biological Activity

4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and relevant case studies.

| Property | Details |

|---|---|

| Molecular Formula | C12H14ClFN4O |

| Molecular Weight | 284.72 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C12H14ClFN4O/c13-8-3-10(14)12(16-4-8)18-5-9(6-18)17-2-1-15-11(19)7-17/h3-4,9H,1-2,5-7H2,(H,15,19) |

| InChI Key | RZJNHZHYFKKEBL-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CC(=O)N1)C2CN(C2)C3=C(C=C(C=N3)Cl)F |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions modulate various biochemical pathways leading to significant biological effects. For instance, the compound has been noted for its ability to inhibit bacterial growth by targeting key enzymes involved in bacterial cell viability and virulence.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), demonstrating effective inhibition without causing rapid cytotoxicity in human cells . The compound's structure allows it to penetrate bacterial membranes effectively, which enhances its antibacterial efficacy.

Anticancer Properties

In addition to its antimicrobial effects, the compound has shown promise in anticancer research. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231 with IC50 values significantly lower than those of conventional chemotherapeutics like 5-Fluorouracil . The mechanism appears to involve the induction of apoptosis through upregulation of caspase activity in treated cells .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A study published in Medicinal Chemistry reported that derivatives of this compound exhibited submicromolar inhibition against bacterial Sfp-PPTase without affecting human orthologues. This selectivity suggests potential for developing new antibiotics targeting resistant strains .

- Anticancer Activity Assessment : Another investigation assessed the compound's effects on breast cancer cell lines. Results indicated that it not only inhibited cell growth but also triggered apoptotic pathways more effectively than traditional treatments .

- Pharmacokinetics and Bioavailability : Research into the pharmacokinetic profile of related compounds revealed favorable absorption and distribution characteristics, suggesting that modifications to enhance bioavailability could lead to improved therapeutic agents in clinical settings .

Q & A

Q. Table 1: Key Physicochemical Properties

Basic Question: What are the established synthetic routes for this compound, and how do reaction parameters impact yield and purity?

Answer:

Synthesis typically involves coupling a halogenated pyridine precursor with a piperazin-2-one derivative. Common methods include:

- Nucleophilic aromatic substitution : Reacting 5-chloro-3-fluoro-2-aminopyridine with a preformed piperazin-2-one under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Cross-coupling reactions : Palladium-catalyzed Buchwald-Hartwig amination to link the pyridine and piperazin-2-one moieties .

Q. Table 2: Optimization of Reaction Parameters

Advanced Question: How can computational methods predict the biological activity of this compound derivatives?

Answer:

Computational strategies include:

- Molecular docking : To predict binding modes to target enzymes (e.g., Factor Xa or mIDH1 ). For example, the pyridine ring’s fluorine may form halogen bonds with catalytic residues .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time. Simulations >100 ns can reveal conformational changes affecting binding affinity .

- ADME Prediction : Tools like SwissADME evaluate bioavailability, with attention to the compound’s moderate LogP (~1.2), suggesting adequate blood-brain barrier penetration for CNS targets .

Q. Table 3: Computational Workflow for Activity Prediction

| Step | Tool/Method | Key Output |

|---|---|---|

| Docking | AutoDock Vina | Binding energy (ΔG) and pose |

| MD Simulation | GROMACS | RMSD/RMSF plots for complex stability |

| ADME Prediction | SwissADME | Bioavailability score |

Advanced Question: What strategies resolve contradictions between in vitro and in vivo activity data for piperazin-2-one derivatives?

Answer:

Discrepancies often arise from metabolic instability or off-target effects. Mitigation strategies include:

- Metabolite Identification : LC-MS/MS profiling to detect rapid degradation (e.g., oxidation of the piperazine ring) .

- Prodrug Design : Masking the ketone group with ester prodrugs to enhance metabolic stability .

- Target Engagement Assays : Use CRISPR-engineered cell lines to confirm on-target effects in vivo .

Case Study : A derivative showed potent in vitro Factor Xa inhibition (IC₅₀ = 10 nM) but poor in vivo efficacy. MD simulations revealed weak binding in the presence of serum albumin, prompting structural modifications to reduce plasma protein binding .

Advanced Question: How do substituents on the pyridine ring affect the compound’s binding affinity to biological targets?

Answer:

Substituent effects are evaluated via:

- 3D-QSAR Modeling : Correlates steric/electronic properties with activity. For example, electron-withdrawing groups (e.g., -Cl, -F) at pyridine positions 3 and 5 improve affinity for hydrophobic enzyme pockets .

- Free Energy Perturbation (FEP) : Quantifies energy changes upon substituting -Cl with -CF₃. FEP predicts a 2.3 kcal/mol penalty due to steric clashes in mIDH1’s active site .

Q. Table 4: Substituent Effects on Binding Affinity

| Substituent (Position) | ΔΔG (kcal/mol) | Biological Impact |

|---|---|---|

| -Cl (5) / -F (3) | -4.1 | Enhanced halogen bonding with Tyr7 |

| -CF₃ (5) | +1.8 | Steric hindrance reduces potency |

Advanced Question: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

- NMR Spectroscopy : ¹⁹F NMR tracks fluorine substituent integrity during synthesis .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ = 256.0554) .

- X-ray Crystallography : Resolves stereochemistry of chiral intermediates (e.g., enantioselective synthesis via decarboxylative allylic alkylation ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.